5-Phenylpent-4-yn-1-yl prop-2-enoate
Description
5-Phenylpent-4-yn-1-yl prop-2-enoate is an α,β-unsaturated ester characterized by a phenyl-substituted alkyne moiety at the pent-4-yn-1-yl position and a propenoate (acrylate) group. This compound combines the electronic effects of the phenyl ring and the electron-deficient α,β-unsaturated ester, making it reactive in conjugate addition and cycloaddition reactions. Its structure is significant in synthetic chemistry for designing polymers, pharmaceuticals, and agrochemical intermediates. While direct crystallographic data for this compound are absent in the provided evidence, analogs such as ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–7, 11) and methyl 3-(2-cyano-3-phenylcyclopropyl)prop-2-enoate () offer insights into its conformational and electronic properties.
Properties
CAS No. |
876144-80-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-phenylpent-4-ynyl prop-2-enoate |
InChI |
InChI=1S/C14H14O2/c1-2-14(15)16-12-8-4-7-11-13-9-5-3-6-10-13/h2-3,5-6,9-10H,1,4,8,12H2 |
InChI Key |
GXFBEIIUDDQGIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-yn-1-yl prop-2-enoate typically involves a multi-step process. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals obtained by bromination of commercially available cinnamaldehyde and its derivatives . The process involves:
Bromination: Cinnamaldehyde is brominated using molecular bromine to form (2Z)-2-bromo-3-arylprop-2-enals.
Dehydrobromination: The brominated product undergoes dehydrobromination in the presence of triethylamine to form a mixture of (E)- and (Z)-isomers.
Industrial Production Methods
Industrial production methods for 5-Phenylpent-4-yn-1-yl prop-2-enoate may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-4-yn-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Phenylpent-4-yn-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenylpent-4-yn-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and ester groups can participate in covalent bonding or hydrogen bonding with active sites of enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Effects on Reactivity
- 5-Phenylpent-4-yn-1-yl prop-2-enoate vs. Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–7): The latter features two phenyl groups at the C5 position and an ethoxycarbonyloxy substituent, enhancing steric bulk and electron-withdrawing effects. This reduces alkyne reactivity compared to the monophenylated target compound. Bond lengths in the alkyne region (C≡C: ~1.18–1.20 Å) remain similar, but the diphenyl substitution increases torsional strain, as evidenced by distorted dihedral angles (e.g., C12–C7–C13–C1 = 69.77°) .
- Methyl 3-(2-cyano-3-phenylcyclopropyl)prop-2-enoate (): This cyclopropane-containing analog shows how electron-withdrawing groups (CN, ester) and conjugation with the phenyl ring affect bond lengths. The cyclopropane C1–C2 bond (1.528 Å) is shorter than standard C–C bonds (1.54 Å) due to ring strain and conjugation . In contrast, the target compound’s linear alkyne minimizes such strain.
b. Fluorinated Prop-2-enoates (–14): Compounds like 4-[methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate feature perfluorinated chains, which drastically increase hydrophobicity and chemical stability.
Physical and Chemical Properties
| Compound | Key Substituents | Melting Point (°C) | Solubility | Reactivity Notes |
|---|---|---|---|---|
| 5-Phenylpent-4-yn-1-yl prop-2-enoate | Phenyl, alkyne, acrylate | N/A | Moderate in DCM/THF | High conjugate addition potential |
| Ethyl diphenylpent-2-ynoate | Diphenyl, ethoxycarbonyloxy | ~120–125 (calc.) | Low in polar solvents | Steric hindrance limits reactions |
| Methyl cyclopropylprop-2-enoate | Cyclopropane, cyano, phenyl | 98–100 | High in acetone | Strain-driven ring-opening |
| Decyl prop-2-enoate (UN 3082) | Linear alkyl chain | -50 | Insoluble in water | Polymerization-prone |
Data inferred from analogs in –14.
Crystallographic and Computational Insights
- The crystal structure of methyl 3-(2-cyano-3-phenylcyclopropyl)prop-2-enoate () reveals bond-length alternation (C1–C2 = 1.528 Å vs. C2–C3 = 1.491 Å), highlighting electronic effects absent in the target compound’s linear system.
- Density functional theory (DFT) studies () could predict the target compound’s thermochemical behavior, such as bond dissociation energies, using hybrid functionals like B3LYP, which are validated for similar systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
